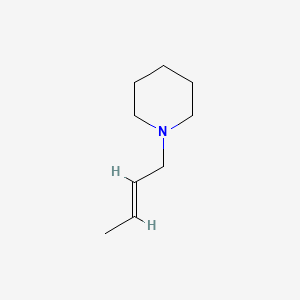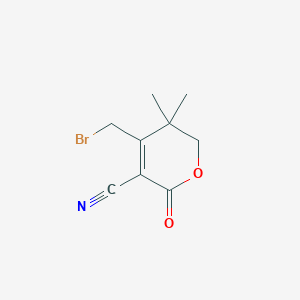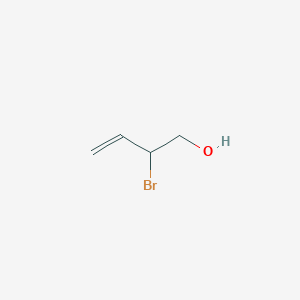
Vanadium stannide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium stannide is an intermetallic compound composed of vanadium and tin. Intermetallic compounds are materials formed by two or more metals that exhibit distinct properties different from their constituent elements. This compound is known for its unique structural, electronic, and mechanical properties, making it a subject of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanadium stannide can be synthesized through several methods, including:
Solid-State Reaction: This involves heating a mixture of vanadium and tin powders at high temperatures in an inert atmosphere to form the intermetallic compound.
Mechanical Alloying: This method involves the mechanical mixing of vanadium and tin powders, followed by heat treatment to achieve the desired phase.
Chemical Vapor Deposition (CVD): In this method, vanadium and tin precursors are vaporized and then deposited onto a substrate to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature solid-state reactions due to their simplicity and scalability. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Vanadium stannide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form vanadium and tin oxides.
Reduction: The compound can be reduced back to its metallic form using reducing agents like hydrogen.
Substitution: this compound can participate in substitution reactions where one of its elements is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal halides or other metal compounds in a suitable solvent.
Major Products Formed:
Oxidation: Vanadium oxide (V2O5) and tin oxide (SnO2).
Reduction: Pure vanadium and tin metals.
Substitution: New intermetallic compounds with different metals.
Aplicaciones Científicas De Investigación
Vanadium stannide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological systems, particularly in enzyme mimetics and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-strength alloys, electronic components, and as a coating material for corrosion resistance.
Mecanismo De Acción
The mechanism by which vanadium stannide exerts its effects is primarily through its electronic and catalytic properties. The compound can interact with various molecular targets, including enzymes and metal ions, to facilitate chemical reactions. Its ability to undergo redox reactions makes it a valuable catalyst in both biological and industrial processes.
Comparación Con Compuestos Similares
Vanadium stannide can be compared with other intermetallic compounds such as:
Vanadium Carbide (VC): Known for its hardness and use in cutting tools.
Vanadium Nitride (VN): Used in steel production for its strengthening properties.
Tin Selenide (SnSe): Investigated for its thermoelectric properties.
Uniqueness: this compound stands out due to its combination of vanadium’s catalytic properties and tin’s malleability, making it a versatile material for various applications.
Conclusion
This compound is a fascinating intermetallic compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable material for scientific research and industrial use.
Propiedades
Fórmula molecular |
SnV3 |
|---|---|
Peso molecular |
271.53 g/mol |
InChI |
InChI=1S/Sn.3V |
Clave InChI |
ICVJFYCDBNXDMT-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[V].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



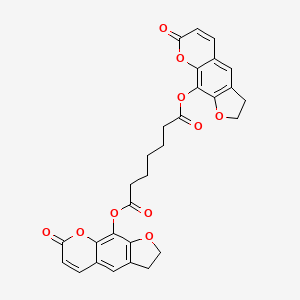

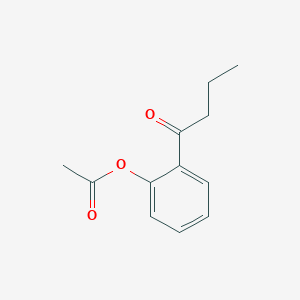
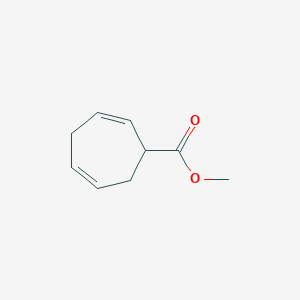

![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
